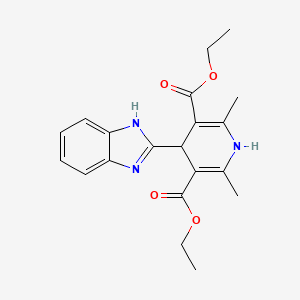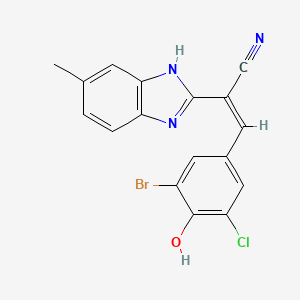![molecular formula C15H24N2O3S B5968973 N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5968973.png)
N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been found to exhibit vasodilatory properties, making it a promising candidate for the treatment of various cardiovascular diseases.
Mécanisme D'action
N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272 activates sGC by binding to the heme group of the enzyme, resulting in the formation of a nitric oxide (NO)-sGC complex. The NO-sGC complex activates the enzyme, leading to an increase in cGMP levels, which in turn leads to vasodilation.
Biochemical and Physiological Effects
This compound 41-2272 has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound 41-2272 can reduce pulmonary artery pressure and improve cardiac output in patients with pulmonary hypertension. This compound 41-2272 has also been found to improve endothelial dysfunction and reduce oxidative stress in patients with hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272 has several advantages for lab experiments. It is a potent and selective activator of sGC, making it an ideal tool for studying the role of sGC in various physiological processes. This compound 41-2272 is also stable and can be easily synthesized, making it readily available for use in lab experiments.
However, this compound 41-2272 also has some limitations for lab experiments. It has a short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture or animal models. Additionally, this compound 41-2272 has been found to exhibit off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272. One potential area of research is the development of more potent and selective sGC activators. Another area of research is the investigation of the potential therapeutic applications of this compound 41-2272 in other diseases such as diabetes and cancer. Finally, the development of novel drug delivery systems for this compound 41-2272 could improve its pharmacokinetic properties and increase its efficacy in clinical settings.
Conclusion
In conclusion, this compound 41-2272 is a promising compound with potential therapeutic applications in various cardiovascular diseases. Its vasodilatory properties and ability to activate sGC make it an ideal tool for studying the role of sGC in various physiological processes. While this compound 41-2272 has some limitations for lab experiments, its stable synthesis and availability make it a valuable tool for scientific research. Future research on this compound 41-2272 could lead to the development of novel therapeutic strategies for various diseases.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272 involves the reaction between 3-aminobenzenesulfonyl chloride and sec-butylamine in the presence of sodium hydroxide. This is followed by the addition of propylamine and methylamine to the reaction mixture, resulting in the formation of the final product.
Applications De Recherche Scientifique
N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide 41-2272 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases such as pulmonary hypertension, hypertension, and heart failure. Studies have shown that this compound 41-2272 exhibits vasodilatory properties by activating the enzyme soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells. The increase in cGMP levels results in the relaxation of smooth muscle cells, leading to vasodilation.
Propriétés
IUPAC Name |
N-butan-2-yl-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-10-17(4)21(19,20)14-9-7-8-13(11-14)15(18)16-12(3)6-2/h7-9,11-12H,5-6,10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIGVDUDDOQMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(methyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B5968896.png)
![4-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}butanenitrile](/img/structure/B5968903.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B5968915.png)
![5-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5968918.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5968919.png)
![1-[cyclohexyl(methyl)amino]-3-{3-[(dimethylamino)methyl]phenoxy}-2-propanol](/img/structure/B5968925.png)
![5-tert-butyl-3-isopropyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5968930.png)


![4-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B5968962.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968965.png)

![2-[(benzylthio)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B5968987.png)
![2-[(4-nitrobenzyl)thio]-9H-purin-6-ol](/img/structure/B5968995.png)
